1-(3,5-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
Description
1-(3,5-Dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic organic compound characterized by a benzothiazol-3-one core fused with a 1,3-dihydro ring system and substituted at the 1-position by a 3,5-dimethylbenzoyl group. The benzothiazol-3-one moiety is a sulfur- and nitrogen-containing bicyclic structure, which is often associated with biological activity in agrochemicals or pharmaceuticals. The 3,5-dimethylbenzoyl substituent introduces steric and electronic effects that may influence the compound’s reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
1-(3,5-dimethylbenzoyl)-2,1-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16(19)20-17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOHAXFZPPGZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 3,5-dimethylbenzoyl chloride with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
1-(3,5-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound’s structural analogs can be identified through shared functional groups or core motifs. Key comparisons include:
Structural Differentiation and Implications
- Core Heterocycle: The target compound’s benzothiazol-3-one core differs from chromafenozide’s benzopyran and pyracarbolid’s pyran. Chromafenozide’s benzopyran core includes an oxygen atom, which may improve solubility compared to the sulfur-containing benzothiazol-3-one.
- Substituent Effects: Both the target compound and chromafenozide feature a 3,5-dimethylbenzoyl group, which likely contributes to lipophilicity and target specificity. However, chromafenozide’s hydrazide linkage introduces hydrogen-bonding capability, possibly enhancing its interaction with insect hormone receptors. Pyracarbolid’s carboxamide group provides hydrogen-bond donor/acceptor sites, critical for fungicidal activity via membrane disruption or enzyme inhibition.
Research Findings and Methodological Considerations
Crystallographic Analysis
Structural elucidation of such compounds often relies on X-ray crystallography. The SHELX system (e.g., SHELXL for refinement) has been widely used for small-molecule structural determination, including agrochemicals . For example, chromafenozide’s hydrazide linkage and stereochemistry could be resolved using SHELX-based refinements, ensuring accurate conformational modeling. The target compound’s benzothiazol-3-one ring geometry (e.g., bond lengths, dihedral angles) would similarly benefit from such crystallographic tools .
Limitations in Comparative Data
Direct comparative studies between the target compound and its analogs are scarce in the provided evidence. Chromafenozide and pyracarbolid are well-documented in pesticide literature, but the target compound’s specific bioactivity, toxicity, or environmental persistence remains uncharacterized. Further research is needed to validate its efficacy, safety, and mechanistic pathways.
Biological Activity
1-(3,5-Dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15NOS
- Molecular Weight : 255.35 g/mol
- CAS Number : 3652-92-4
- Chemical Structure : The compound features a benzothiazole core with a dimethylbenzoyl substituent, which is critical for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines.
- Mechanism of Action : The compound likely intercalates into DNA or binds to the minor groove of AT-rich regions, disrupting cellular processes and inhibiting cancer cell proliferation. In vitro assays demonstrated that similar compounds exhibited IC50 values in the micromolar range against lung cancer cell lines such as A549 and HCC827 .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.26 ± 0.33 | 2D |
| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |
| Related Compound X | A549 | 20.46 ± 8.63 | 3D |
| Related Compound Y | HCC827 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria has shown promising results.
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 15 μg/mL |
Study on Antitumor Activity
A comprehensive study evaluated the antitumor efficacy of several benzothiazole derivatives in both two-dimensional (2D) and three-dimensional (3D) cultures. The results indicated that compounds with structural similarities to this compound were more effective in the 2D assays compared to the 3D models .
Study on Antimicrobial Properties
In another research effort focused on antimicrobial activity, compounds related to this benzothiazole derivative were tested against Staphylococcus aureus and Escherichia coli. The results revealed significant antibacterial effects with low MIC values, suggesting potential as therapeutic agents against bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,5-dimethylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves coupling 3,5-dimethylbenzoyl chloride with a benzothiazolone precursor under anhydrous conditions. Refluxing in ethanol with catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) for 4–7 hours under inert atmosphere improves yield . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor progress using TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm substituent positions and absence of byproducts.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. SHELX is robust for small-molecule structures, with R-factors < 0.05 indicating high precision .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±2 ppm error).
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : While specific toxicity data are limited, structurally similar benzothiazolones (e.g., benzo[d]isothiazol-3-one) require:
- PPE : Gloves, goggles, and fume hood use.
- First aid : Immediate skin/eye rinsing with water and medical consultation if exposed .
- Storage : In airtight containers, away from oxidizers and moisture.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., chromafenozide for ecdysone agonist comparisons) .
Dose-response analysis : Perform IC/EC curves across 3+ replicates to account for variability.
Structural analogs : Compare activity of derivatives (e.g., pyrazole amides or hydrazides) to identify pharmacophore contributions .
Q. What computational strategies are effective for studying this compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., ecdysone receptor EcR). Validate with crystal structures of analogous ligands (e.g., BYIO6830) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. How does the compound’s crystal packing influence its physicochemical properties?
- Methodology :
- XRD analysis : Solve the structure via SHELXD/SHELXL and analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using Mercury software .
- Thermal studies : DSC/TGA reveals melting points and decomposition patterns linked to crystallinity.
- Solubility tests : Correlate lattice energy (from XRD) with solubility in DMSO/water mixtures.
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
